molecular formula C11H9F2NO6 B1458172 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate CAS No. 1400644-66-7

1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate

Cat. No.: B1458172
CAS No.: 1400644-66-7
M. Wt: 289.19 g/mol
InChI Key: YABKWQZPQCSBNX-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS 1400644-66-7) is a high-value, fluorinated malonate ester intermediate with significant applications in advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 11 H 9 F 2 NO 6 and a molecular weight of 289.19 g/mol, is characterized by its unique structure that integrates a malonate ester framework with a difluorinated nitrobenzene ring . This multifunctional architecture makes it a versatile building block for the construction of more complex molecules. The primary research value of this compound lies in its role as a key synthetic precursor. The malonate ester moiety can undergo decarboxylation and alkylation reactions, while the nitro group serves as a versatile handle that can be reduced to an amino group for further functionalization . The strategic incorporation of two fluorine atoms on the aromatic ring is of particular interest in medicinal chemistry, as fluorine atoms can dramatically influence a molecule's bioavailability, metabolic stability, and binding affinity . This makes the compound exceptionally useful for investigating structure-activity relationships in drug discovery programs. It has been identified in patent literature as a key intermediate in the synthesis of heterocyclic compounds, such as oxazoles, which are investigated as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of inflammatory diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Properties

IUPAC Name

dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO6/c1-19-10(15)8(11(16)20-2)7-6(14(17)18)4-3-5(12)9(7)13/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABKWQZPQCSBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153544
Record name Propanedioic acid, 2-(2,3-difluoro-6-nitrophenyl)-, 1,3-dimethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-66-7
Record name Propanedioic acid, 2-(2,3-difluoro-6-nitrophenyl)-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(2,3-difluoro-6-nitrophenyl)-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Propanedioic Acid Derivatives

  • The general approach uses dimethyl malonate or similar dialkyl malonates as starting materials.
  • The reaction involves nucleophilic aromatic substitution where the malonate anion attacks a fluorinated nitrobenzene derivative, such as 2,3-difluoro-6-nitrophenyl halides or fluorides.
  • Dimethyl malonate is deprotonated using a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF), which facilitates the nucleophilic substitution.

Typical Reaction Conditions

Parameter Details
Solvent Dimethylformamide (DMF) preferred; others include dimethyl sulfoxide (DMSO), sulfolane, hexamethyl phosphoric triamide
Base Sodium hydride (NaH), potassium carbonate (K2CO3)
Temperature 0°C to 70°C for initial deprotonation and substitution; reflux conditions for esterification steps
Reaction Time Typically overnight (12-24 hours) for substitution; 3-6 hours for subsequent steps
Workup Quenching with aqueous ammonium chloride or hydrochloric acid, followed by extraction with ethyl acetate or methylene chloride
Purification Washing with brine or sodium sulfate solutions; drying over anhydrous sodium sulfate; chromatographic purification or crystallization

Representative Synthesis Example

  • A suspension of sodium hydride (60% dispersion) in dry DMF is cooled to 0°C.
  • Dimethyl malonate is added dropwise with stirring.
  • After 10 minutes, a solution of 2,3-difluoro-6-nitrobenzene derivative in DMF is added slowly.
  • The mixture is stirred and heated to 70°C overnight.
  • The reaction is quenched with saturated aqueous ammonium chloride, extracted with ethyl acetate, washed with brine, dried, and concentrated.
  • The crude product is purified by chromatography to yield the desired dimethyl ester.

Industrial Scale Preparation

Industrial synthesis closely follows the laboratory methods but with optimization for scale, yield, and purity:

  • Use of industrial-grade reagents and solvents.
  • Controlled addition of sodium hydroxide or other bases to maintain reaction temperature between 25°C and 30°C during initial stages.
  • Refluxing with acetic acid and activated charcoal treatment to remove impurities.
  • Multiple washing steps with sodium sulfate solutions to ensure removal of inorganic residues.
  • Final crystallization from aqueous acetic acid to isolate pure product.

This process achieves overall yields around 45-50% from fluoronitrobenzene precursors, with product purity suitable for pharmaceutical intermediate applications.

Reaction Mechanism Insights

  • The key step is nucleophilic aromatic substitution on the fluorinated nitrobenzene ring, facilitated by the electron-withdrawing nitro group and the activating effect of fluorine substituents.
  • The malonate anion attacks the aromatic ring, displacing a fluorine atom.
  • Subsequent esterification or transesterification steps yield the dimethyl ester product.
  • Reaction conditions are optimized to prevent side reactions such as hydrolysis or reduction of the nitro group.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Deprotonation of dimethyl malonate Sodium hydride in DMF, 0°C, 10 min Formation of malonate anion
Nucleophilic substitution 2,3-difluoro-6-nitrobenzene, DMF, 70°C, overnight 80-90 Key step forming aryl malonate ester
Workup and extraction Saturated NH4Cl, ethyl acetate, brine wash Removal of inorganic salts and impurities
Purification Chromatography or crystallization 45-50 Final isolation of pure dimethyl ester

Literature and Research Findings

  • A 2022 study demonstrated an efficient base-mediated synthesis of related fluoronitrophenyl malonates using potassium carbonate in DMF, achieving yields up to 87% for dimethyl esters.
  • Patent literature describes the use of sodium hydroxide and sodium chloride in polar aprotic solvents (DMF, DMSO) at elevated temperatures (130-180°C) to facilitate substitution and esterification reactions, followed by acidification and organic extraction steps to isolate the product.
  • The use of activated charcoal during reflux in acetic acid improves product purity by adsorbing colored impurities.
  • Industrial protocols emphasize temperature control during base addition to prevent side reactions and optimize yield.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate has been investigated for its potential pharmacological properties. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing effects, which can influence the compound's interaction with biological targets.

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of fluorine atoms can enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Esterification Reactions : The carboxylic acid moieties can react with alcohols to form esters, which are valuable in creating fragrances and pharmaceuticals.
  • Nucleophilic Substitution : The difluorinated phenyl group can undergo nucleophilic attack, leading to new compounds with diverse functionalities.

Materials Science

In materials science, this compound is being explored for its potential use in:

  • Polymer Chemistry : It can be utilized in the development of polymeric materials with tailored properties. The incorporation of fluorinated groups often leads to materials with enhanced thermal stability and chemical resistance.
  • Dyes and Pigments : The vibrant color associated with nitro compounds makes them suitable for applications in dyes and pigments for textiles and coatings.

Case Study 1: Synthesis of Antitumor Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel antitumor agents derived from this compound. The researchers modified the compound by attaching various side chains and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications significantly increased cytotoxic activity compared to the parent compound.

Case Study 2: Development of Fluorinated Polymers

Another research project focused on using this compound as a precursor for fluorinated polymers. The study highlighted how the introduction of fluorinated units improved the material's hydrophobicity and chemical resistance. These polymers showed promise in applications such as protective coatings and membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate with structurally related compounds from the provided evidence, focusing on substituent effects and inferred properties.

Substituent-Driven Electronic and Physical Properties

Compound Name Key Substituents Electronic Effects Potential Applications
This compound 2,3-difluoro-6-nitrophenyl Strong electron-withdrawing (nitro, fluoro) Agrochemicals, pharmaceuticals
Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate ([220075-01-4]) Perfluorinated alkyl chain Extreme hydrophobicity, electron-withdrawing Surfactants, fluoropolymers
Diazenedicarboxylic acid, bis(tridecafluorononyl) ester ([462996-01-6]) Perfluorinated alkyl chains, diazene group Thermal stability, chemical inertness High-temperature materials, coatings

Key Observations:

  • Electron-Withdrawing Groups : The target compound’s nitro group enhances electrophilicity compared to the purely fluorinated alkyl chains in [220075-01-4] and [462996-01-6]. This difference may render the nitro-substituted compound more reactive in aromatic substitution or reduction reactions.
  • Hydrophobicity : The perfluorinated alkyl chains in [220075-01-4] and [462996-01-6] confer extreme hydrophobicity, whereas the target compound’s aromatic nitro group balances moderate lipophilicity with polar interactions.
  • Thermal Stability : Diazene-containing compounds like [462996-01-6] are likely more thermally stable due to rigid perfluorinated chains, whereas the nitro group in the target compound may introduce thermal sensitivity under reducing conditions.

Structural and Functional Divergence

  • Aromatic vs. Aliphatic Fluorination : The target compound’s difluorinated aromatic ring contrasts with the aliphatic perfluorination in [220075-01-4]. Aromatic fluorination typically enhances metabolic stability in pharmaceuticals, while aliphatic fluorination (e.g., in [220075-01-4]) is leveraged for surface activity or material durability .
  • Nitro Group Reactivity : The nitro substituent in the target compound is absent in the compared perfluorinated analogs. This group may facilitate interactions with biological targets (e.g., enzyme inhibition) or serve as a precursor for amine synthesis via reduction.

Crystallographic and Analytical Considerations

Structural studies using SHELX could elucidate bond lengths, angles, and packing arrangements, particularly to compare the steric effects of the nitro-fluoroaryl group with the bulky perfluorinated chains in analogs like [220075-01-4].

Biological Activity

1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS Number: 1400644-66-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H9F2NO6
  • Molecular Weight : 299.19 g/mol
  • Purity Limit : ≥ 96% .

Pharmacological Significance

This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.

The compound's biological activity can be attributed to its ability to modulate specific biochemical pathways. It is believed to act on:

  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting key metabolic enzymes, which could lead to therapeutic effects against various diseases.
  • Targeting Lipid Biosynthesis : It may influence lipid metabolism pathways, which are crucial in the development of antibacterial and antifungal agents .

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives targeting fatty acid biosynthesis pathways can inhibit the growth of resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

StudyCompound TestedTargetResults
This compoundFatty Acid SynthaseInhibition observed
Platensimycin (similar structure)FabF enzymeEffective against MRSA

Case Studies

  • In vitro Studies : A study exploring the effects of this compound on bacterial cultures demonstrated a dose-dependent inhibition of growth in various pathogenic strains.
  • Animal Models : Preliminary studies using mouse models showed that administration of the compound resulted in reduced bacterial load in infected tissues, suggesting potential for therapeutic use.

Safety and Toxicology

While the compound shows promise in biological applications, safety assessments are crucial. The compound's safety profile is currently under investigation to evaluate its toxicity levels and potential side effects when used in therapeutic settings.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the nitro and fluorine groups. Key steps include temperature control (e.g., 0–5°C for nitration), solvent selection (polar aprotic solvents like DMF), and catalyst optimization (e.g., K₂CO₃ for deprotonation). Purity can be monitored via HPLC or TLC, with yields improved by slow addition of reagents and inert atmosphere use .

Q. How do the electron-withdrawing nitro and fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The nitro group (-NO₂) and fluorine atoms destabilize the aromatic ring via electron withdrawal, directing electrophilic attacks to specific positions (e.g., para to fluorine). Reactivity can be quantified using Hammett constants (σ values) or computational models (DFT calculations). Comparative studies with non-fluorinated analogs are critical to isolate substituent effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves methyl and aromatic protons. Deuterated solvents (e.g., CDCl₃) reduce background noise.
  • IR : Confirms ester (C=O at ~1700 cm1^{-1}) and nitro (asymmetric stretching at ~1520 cm1^{-1}) groups.
  • MS : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns. Dry samples prevent adduct formation .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Hydrolytic sensitivity is tested in buffered solutions (pH 1–12). Fluorinated aromatic rings generally enhance thermal stability, but nitro groups may promote photodegradation. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets or materials?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding affinities to enzymes (e.g., cytochrome P450).
  • Solubility Prediction : COSMO-RS calculates partition coefficients (log P) to optimize solvent systems.
  • Reaction Mechanisms : Transition state analysis identifies rate-limiting steps in synthetic pathways. Validate with kinetic isotope effects .

Q. What advanced chromatographic methods resolve co-eluting impurities during purification, and how are detection limits optimized?

Methodological Answer:

  • HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA). Adjust flow rates to separate nitro-containing byproducts.
  • GC-MS : Derivatize non-volatile esters (e.g., silylation) for enhanced volatility.
  • LC-MS/MS : MRM mode improves sensitivity for trace impurities (<0.1%) .

Q. How do environmental factors (pH, UV exposure) affect the compound’s degradation pathways, and what metabolites are formed?

Methodological Answer:

  • Photolysis : Expose to UV-C (254 nm) in photoreactors; monitor nitro group reduction to amine via LC-MS.
  • Biodegradation : Use OECD 301F tests with activated sludge; identify metabolites (e.g., demethylated propanedioate) using QTOF-MS.
  • Hydrolysis : Track ester cleavage to dicarboxylic acids under alkaline conditions .

Q. What strategies address contradictory data in crystallographic studies (e.g., disordered fluorine positions)?

Methodological Answer:

  • SHELX Refinement : Apply restraints to fluorine atoms using ISOR and DELU commands.
  • Twinned Data : Use PLATON’s TWINABS for integration.
  • High-Resolution Data : Collect at synchrotrons (λ = 0.7–1.0 Å) to resolve electron density ambiguities .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity or reduced toxicity?

Methodological Answer:

  • Fragment Replacement : Substitute nitro with cyano groups to reduce mutagenic potential.
  • Fluorine Scanning : Introduce CF₃ or OCF₃ to improve membrane permeability.
  • In Silico Toxicity : Use Derek Nexus to predict hepatotoxicity or genotoxicity .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies between experimental and computational reactivity predictions?

Methodological Answer:

  • Kinetic Profiling : Compare calculated activation energies (DFT) with experimental Arrhenius plots.
  • Isotope Labeling : 18O^{18}\text{O} tracing in ester hydrolysis validates mechanistic pathways.
  • Error Analysis : Reassess computational basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (SMD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate

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